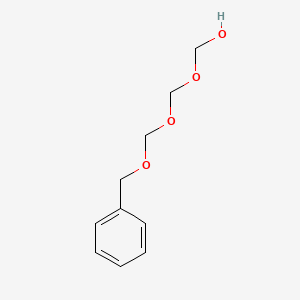

(((Phenylmethoxy)methoxy)methoxy)methanol

Description

Structure

3D Structure

Properties

CAS No. |

35445-71-7 |

|---|---|

Molecular Formula |

C10H14O4 |

Molecular Weight |

198.22 g/mol |

IUPAC Name |

phenylmethoxymethoxymethoxymethanol |

InChI |

InChI=1S/C10H14O4/c11-7-13-9-14-8-12-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |

InChI Key |

VSPMOFKIMQJPCS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCOCOCO |

Origin of Product |

United States |

Advanced Methodologies for the Chemical Synthesis of Phenylmethoxy Methoxy Methoxy Methanol Analogs

Retrosynthetic Analysis of Oligo-Acetal Structures

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. amazonaws.comyoutube.com For a molecule like (((Phenylmethoxy)methoxy)methoxy)methanol, the key disconnections involve the acetal (B89532) linkages. amazonaws.comyoutube.com The most logical approach is to disconnect the C-O bonds of the acetal groups. amazonaws.com

A primary retrosynthetic disconnection of the target molecule would break it down into simpler, more readily available starting materials. This involves the disconnection of the ether and acetal linkages. amazonaws.comyoutube.com For instance, a disconnection at the central acetal linkage suggests a precursor like (phenylmethoxy)methanol and methoxymethanol (B1221974). Further disconnection of (phenylmethoxy)methanol would lead to benzyl (B1604629) alcohol and formaldehyde, while methoxymethanol can be conceptually derived from methanol (B129727) and formaldehyde. sielc.comwikipedia.org This stepwise deconstruction simplifies the complex target into basic, commercially available building blocks.

Novel Approaches to Stereocontrolled Formation of Glycosidic and Acetal Linkages

The controlled formation of acetal linkages is crucial for the synthesis of oligo-acetal structures. Traditional methods often rely on stoichiometric acid catalysts, which can be harsh and lead to side reactions. acs.org

Development of Catalytic Systems for Chemoselective Acetalization

Modern synthetic chemistry has seen the development of a variety of catalytic systems for chemoselective acetalization, which is the selective reaction of one functional group in the presence of others. acs.orgnih.gov These catalysts offer milder reaction conditions and greater functional group tolerance. acs.org

Recent advancements include:

Brønsted Acids: Aprotic salts like pyridinium (B92312) and imidazolium (B1220033) derivatives can act as effective Brønsted acid catalysts for the chemoselective acetalization of aldehydes. acs.org

Lewis Acids: Various Lewis acids have been employed to catalyze acetal formation, offering an alternative to traditional protic acids. acs.org

Heterogeneous Catalysts: Solid-supported catalysts, such as mesoporous polymers and natural clays, provide advantages in terms of ease of separation and reusability, aligning with the principles of green chemistry. acs.orgymerdigital.com

Photocatalysis: The use of visible light and photocatalysts like graphitic-C3N4 represents an innovative and environmentally friendly approach to acetal synthesis. acs.org

Ionic Liquids: Acidic functional ionic liquids have been shown to be highly effective catalysts for acetalization, sometimes allowing for reactions to proceed at room temperature with high yields. mdpi.com

These catalytic systems allow for the selective protection of carbonyl groups as acetals even in the presence of sensitive functionalities, a key consideration in the synthesis of complex molecules. acs.orglibretexts.org

Exploration of Protecting Group Orthogonality in Complex Substrates

In the synthesis of polyfunctional molecules, the use of orthogonal protecting groups is a fundamental strategy. bham.ac.ukjocpr.com Orthogonal protecting groups can be removed under specific and different conditions without affecting other protecting groups in the molecule. wikipedia.org This allows for the sequential unmasking and reaction of different functional groups. jocpr.com

For a molecule with multiple hydroxyl groups that need to be differentiated, such as in the synthesis of precursors to this compound, an orthogonal protection strategy is essential. For example, a benzyl ether can be cleaved by hydrogenolysis, while a silyl (B83357) ether is removed with fluoride (B91410) ions, and an acetal is cleaved under acidic conditions. wikipedia.org This orthogonality is critical in the synthesis of complex natural products and other poly-oxygenated compounds. bham.ac.uk The development of such strategies enables the synthesis of large, complex molecules with a high degree of control. bham.ac.uk

Cascade and One-Pot Synthetic Strategies for Poly-Oxygenated Compounds

Cascade reactions, also known as domino or tandem reactions, are powerful tools in organic synthesis where multiple bond-forming events occur in a single operation without isolating intermediates. rsc.orgrsc.org These processes are highly efficient in building molecular complexity from simple starting materials. rsc.org

For the synthesis of poly-oxygenated compounds, cascade reactions can significantly streamline the synthetic sequence. An example is the deprotection-halogenation-annulation cascade to form polyoxygenated tetracyclic compounds. acs.orgnih.gov Another approach involves the photooxygenation of olefins followed by a transition-metal-catalyzed oxygen transfer to form epoxy alcohols in a one-pot synthesis. researchgate.net Such strategies are not only elegant but also often more environmentally benign due to reduced solvent and energy usage.

Green Chemistry Principles in the Synthesis of Labile Poly-Ethers

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. alfa-chemistry.comresearchgate.net In the context of synthesizing labile poly-ethers, these principles are particularly relevant.

Key green chemistry approaches applicable to ether synthesis include:

Use of Sustainable Catalysts: Heterogeneous catalysts are preferred as they can be easily recovered and reused. alfa-chemistry.com

Energy-Efficient Methods: Microwave-assisted and sonochemical methods can accelerate reactions and reduce energy consumption. alfa-chemistry.com

Safer Solvents: The use of environmentally benign solvents or even solvent-free conditions is a major goal. google.com Aqueous micellar solutions are emerging as a promising medium for ether synthesis. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. acs.org

A patented method for the green synthesis of ether compounds involves a reduction-coupling-ether forming reaction using an aldehyde and a silane (B1218182) under solvent-free conditions with a silver salt catalyst. google.com This method boasts high conversion rates, short reaction times, and easy product purification. google.com

Comparative Study of Direct and Stepwise Synthesis of this compound Architectures

The synthesis of a molecule like this compound can be approached in a stepwise or a direct manner.

Direct Synthesis: A direct synthesis would aim to assemble the entire backbone in a single or a few steps. For instance, a direct coupling of (phenylmethoxy)methoxy-containing precursors could be envisioned. While potentially more efficient, direct approaches often face challenges in controlling selectivity, especially with multiple reactive sites. A recent study on the direct synthesis of polyesterethers from ethylene (B1197577) glycol using a ruthenium catalyst highlights the potential of such approaches, where both dehydrogenation and dehydration pathways contribute to the polymer chain growth. acs.org

A comparative analysis of these two strategies is presented in the table below:

| Feature | Stepwise Synthesis | Direct Synthesis |

| Control | High degree of control over each bond formation. | Lower control, potential for side products. |

| Efficiency | Can be lengthy with multiple steps and purifications. | Potentially more efficient with fewer steps. |

| Yield | Overall yield can be low due to multiple steps. | Can offer higher yields if selectivity issues are overcome. |

| Applicability | Well-suited for complex molecules requiring precise stereochemistry. | More suitable for simpler, more robust structures or polymers. |

Mechanistic Organic Chemistry of Multi Acetal Systems and Phenylmethoxy Methoxy Methoxy Methanol Formation/transformation

Detailed Reaction Mechanisms for Acetal (B89532) and Orthoester Formation

The formation of (((Phenylmethoxy)methoxy)methoxy)methanol involves a sequence of acetalization and etherification reactions. These reactions are typically catalyzed by acid and involve the nucleophilic attack of an alcohol on a carbonyl group or its equivalent.

Brønsted and Lewis acids are crucial catalysts in the formation of acetals and ethers. researchgate.netacs.orgnih.govnih.govmdpi.com In the context of forming a multi-acetal system like this compound, these acids play several key roles:

Activation of the Carbonyl Group: In the initial step of acetal formation, a Brønsted acid protonates the carbonyl oxygen of an aldehyde (e.g., formaldehyde), making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol. youtube.comyoutube.comchemistrysteps.com Lewis acids can also activate the carbonyl group by coordinating to the oxygen atom. researchgate.netacs.orgnih.gov

Facilitation of Leaving Group Departure: In the subsequent steps of acetal formation, a hydroxyl group of a hemiacetal intermediate is protonated by a Brønsted acid, converting it into a good leaving group (water). youtube.comyoutube.comchemistrysteps.com This allows for the formation of a resonance-stabilized oxocarbenium ion, which is then attacked by a second alcohol molecule. youtube.comyoutube.com

Synergistic Effects: In some cases, a combination of Brønsted and Lewis acids can exhibit a synergistic effect, enhancing the rate and efficiency of acetalization reactions. researchgate.netnih.gov The Lewis acid can coordinate with the carbonyl oxygen, while the Brønsted acid facilitates proton transfers.

The general mechanism for acid-catalyzed acetal formation is a reversible process. youtube.commasterorganicchemistry.comlibretexts.org The equilibrium can be driven towards the product by removing water from the reaction mixture. youtube.comyoutube.com

Table 1: Role of Different Acid Catalysts in Acetalization

| Catalyst Type | Role in Acetalization | Example |

|---|---|---|

| Brønsted Acid | Protonates the carbonyl oxygen, increasing its electrophilicity. Protonates the hydroxyl group of the hemiacetal to facilitate the departure of water as a leaving group. youtube.comyoutube.comchemistrysteps.com | HCl, H2SO4, p-Toluenesulfonic acid |

| Lewis Acid | Coordinates with the carbonyl oxygen, activating it for nucleophilic attack. researchgate.netacs.orgnih.gov Can also facilitate the cleavage of ether linkages. organic-chemistry.org | BF3·OEt2, ZnCl2, TiCl4 |

| Dual Catalyst System | Brønsted and Lewis acids can work synergistically to enhance reaction rates and yields. nih.gov | A combination of a chiral phosphoric acid (Brønsted) and a metal triflate (Lewis). nih.gov |

This table is generated based on principles of organic chemistry and not on specific experimental data for the target compound.

The synthesis of a poly-acetal chain like that in this compound involves sequential nucleophilic attacks by alcohol moieties. The formation can be envisioned as starting from formaldehyde and sequentially adding methanol (B129727), another formaldehyde equivalent, and finally benzyl (B1604629) alcohol.

Neighboring group participation can play a significant role in the stereochemical outcome of acetal substitution reactions, particularly in cyclic systems. researchgate.netnih.gov For an acyclic system like this compound, the flexibility of the chain reduces the influence of neighboring group participation on the reaction mechanism itself, which primarily proceeds through the formation of oxocarbenium ion intermediates. youtube.comresearchgate.net The reactivity of the nucleophile is a key factor; more reactive nucleophiles can lead to different stereochemical outcomes in systems where stereoisomers are possible. nih.gov

Kinetic and Thermodynamic Aspects of this compound Structural Stability

The stability of this compound is governed by the kinetic and thermodynamic stability of its acetal and ether linkages.

Thermodynamic Stability: Acetal formation is a reversible process, and the position of the equilibrium is dependent on the reaction conditions. youtube.commasterorganicchemistry.comlibretexts.org In the presence of water and an acid catalyst, acetals can hydrolyze back to the corresponding aldehyde and alcohols. The multi-acetal structure of this compound is therefore thermodynamically stable under anhydrous and neutral or basic conditions.

Kinetic Stability: The acetal linkages are kinetically stable under neutral and basic conditions. However, they are labile in the presence of acid. The hemiacetal moiety is generally less stable than the full acetal linkages and exists in equilibrium with the corresponding aldehyde and alcohol. masterorganicchemistry.com

Investigations into Rearrangement Pathways of Complex Ether Chains

While extensive research on the rearrangement of complex acyclic ether chains like that in this compound is not widely reported, rearrangements in cyclic ethers are well-documented. clockss.orgresearchgate.netresearchgate.net These rearrangements are often acid-catalyzed and can involve ring-expansion or contraction, driven by the formation of more stable carbocation intermediates. clockss.orgmasterorganicchemistry.com For acyclic systems, rearrangements are less common but could potentially occur under harsh acidic conditions, leading to cleavage and reformation of different ether or acetal linkages.

Studies on Selective Cleavage of Benzyloxymethyl and Methoxymethyl Ether Linkages

The structure of this compound contains both a benzyloxymethyl and a methoxymethyl ether linkage, which can be selectively cleaved under different conditions. This differential reactivity is a cornerstone of protecting group strategies in organic synthesis.

Cleavage of Benzyl Ethers: The benzyl ether group can be cleaved under reductive conditions, typically through catalytic hydrogenolysis (e.g., H2 over Pd/C). organic-chemistry.org This method is generally mild and does not affect acetal or methoxymethyl ether groups. Oxidative methods using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can also be employed, particularly for p-methoxybenzyl (PMB) ethers, and recent methods have extended this to simple benzyl ethers. organic-chemistry.orgnih.gov Lewis acids can also mediate the cleavage of benzyl ethers. organic-chemistry.org

Cleavage of Methoxymethyl (MOM) Ethers: MOM ethers are typically cleaved under acidic conditions. morressier.comresearchgate.net A variety of reagents have been developed for the mild and selective deprotection of MOM ethers, including Lewis acids like bismuth trichloride and zinc bromide in the presence of a soft nucleophile. morressier.comthieme-connect.comresearchgate.net The choice of reagent and reaction conditions can allow for the selective cleavage of a MOM ether in the presence of other acid-labile groups. thieme-connect.comacs.org

Table 2: Conditions for Selective Cleavage of Ether Linkages

| Ether Linkage | Reagents for Cleavage | Conditions | Selectivity |

|---|---|---|---|

| Benzyloxymethyl | H2, Pd/C | Hydrogenolysis | Highly selective for benzyl group removal. organic-chemistry.org |

| BCl3·SMe2 | Lewis acid | Mild conditions, tolerates many functional groups. organic-chemistry.org | |

| DDQ, visible light | Photo-oxidative | Milder alternative to harsh oxidation. | |

| Methoxymethyl | ZnBr2, n-PrSH | Lewis acid/soft nucleophile | Rapid and selective deprotection. thieme-connect.comresearchgate.net |

| CeCl3·7H2O | Lewis acid | Mild and neutral conditions. acs.org |

This table is generated based on general organic chemistry principles and not on specific experimental data for the target compound.

Computational Mechanistic Studies on Reaction Intermediates and Transition States

While no specific computational studies on this compound were found, computational chemistry provides valuable insights into the mechanisms of acetal and hemiacetal formation and the nature of the intermediates involved.

Hemiacetal Formation: Theoretical studies on the formation of hemiacetals from aldehydes and alcohols have elucidated the transition state structures and the role of catalyst molecules. researchgate.net These studies have shown that the reaction barrier is significantly lowered by the presence of an additional alcohol molecule acting as a proton shuttle. researchgate.net

Oxocarbenium Ions: Computational studies have been instrumental in understanding the structure and conformational preferences of oxocarbenium ions, which are key intermediates in acetal substitution reactions. researchgate.net These studies help to explain the stereochemical outcomes of such reactions.

Reaction Pathways: Quantum chemical studies can map out the potential energy surfaces of reactions, identifying transition states and intermediates. rsc.org Such studies on related systems, like the formation of acetaldehyde from methanol, provide a framework for understanding the energetics of bond-forming and bond-breaking steps in ether and acetal chemistry. rsc.org

Theoretical and Computational Chemistry of Phenylmethoxy Methoxy Methoxy Methanol

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. youtube.com Methods like Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) are employed to determine a molecule's most stable three-dimensional arrangement (geometry) and the distribution of its electrons. rsc.org For a flexible molecule like (((Phenylmethoxy)methoxy)methoxy)methanol, these calculations are crucial for mapping out its conformational possibilities and electronic characteristics.

Conformational Analysis and Energy Landscapes

The presence of multiple single bonds in this compound results in a high degree of conformational flexibility. The rotation around the C-O bonds of the polyoxymethylene chain is particularly important. In similar polyether systems, the relative orientation of adjacent C-O bonds leads to distinct conformers, primarily the anti (dihedral angle of ~180°) and gauche (dihedral angle of ~60°) forms. aip.org

Illustrative Data: Conformational Energy Profile of a Di-Ether Fragment

| Conformer | Dihedral Angle (O-C-O-C) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| gauche | ~60° | 0.0 | Most stable conformer due to anomeric effect. |

| anti | ~180° | +1.5 | Less stable due to less favorable orbital overlap. |

| Transition State | ~120° | +4.0 | Energy barrier for interconversion between conformers. |

Note: This table is illustrative, based on typical values for polyoxymethylene systems, and represents the expected energy differences for a fragment of the target molecule.

Charge Distribution and Bond Critical Point Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density (ρ) to partition a molecule into atomic basins and characterize the chemical bonds. wikipedia.orgresearchgate.net In this compound, the ether oxygen atoms are expected to be regions of high electron density, making them electronegative. The benzyl (B1604629) group, while often considered electron-donating, can act as an inductive electron-withdrawing group in saturated systems, influencing the charge distribution along the ether chain. researchgate.net

A QTAIM analysis would involve locating the bond critical points (BCPs) for each covalent bond. researchgate.net The values of the electron density (ρ) and its Laplacian (∇²ρ) at these points reveal the nature of the interaction. For the C-O, C-C, and C-H bonds, one would expect to find (3, -1) BCPs characteristic of shared (covalent) interactions. The analysis would also quantify the atomic charges, confirming the high negative charge on the oxygen atoms and a corresponding positive charge on the adjacent carbon and hydrogen atoms.

Illustrative Data: QTAIM Parameters for Bonds in an Ether System

| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Bond Type |

|---|---|---|---|

| C-O | ~0.25 | -0.80 | Polar Covalent |

| C-C | ~0.23 | -0.65 | Covalent |

| O-H | ~0.35 | -1.50 | Highly Polar Covalent |

Note: This table provides expected values for bond critical point analysis based on general principles of QTAIM applied to similar molecules.

Molecular Dynamics Simulations for Solvent Effects on Conformational Preferences

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insight into how a molecule's conformation is influenced by its environment. mdpi.comvt.edu The conformational preferences of flexible polymers like polyethers are known to be sensitive to the solvent. aip.orgfrontiersin.org

Simulating this compound in different solvents (e.g., a nonpolar solvent like n-heptane and a polar protic solvent like water) would reveal how solute-solvent interactions affect the conformational landscape. In polar solvents like water or methanol (B129727), the formation of hydrogen bonds between the solvent and the ether oxygens can stabilize different conformations compared to a nonpolar solvent where such interactions are absent. aip.org The balance between intra-molecular and inter-molecular hydrogen bonding would be a key determinant of the molecule's average shape and dynamics in solution. rsc.org

Prediction of Reactivity Profiles via Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. wikipedia.orglibretexts.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comyoutube.com

Computational Studies on Intermolecular Interactions and Hydrogen Bonding Networks

The terminal hydroxyl group (-OH) of this compound can act as both a hydrogen bond donor and acceptor, while the ether oxygens can only act as hydrogen bond acceptors. wiley-vch.denih.gov Computational studies can quantify the strength and geometry of these hydrogen bonds.

In a pure sample or in a non-polar solvent, the molecules would likely form intermolecular hydrogen bonds with each other, creating dimers or larger oligomeric structures. In protic solvents, there would be a competition between solute-solute and solute-solvent hydrogen bonding. acs.org An energy decomposition analysis (EDA) could be used to dissect the interaction energy into its electrostatic, orbital (charge transfer), and dispersion components, providing a detailed picture of the nature of the hydrogen bonding. youtube.com

Development of Force Fields for Accurate Simulation of Poly-Ether Systems

Accurate molecular dynamics simulations rely on high-quality force fields, which are sets of parameters and functions that describe the potential energy of the system. wikipedia.orgyoutube.com While general force fields like AMBER, CHARMM, and OPLS exist, specialized force fields are often developed for specific classes of molecules like polyethers to improve accuracy. aip.orgnih.gov

Developing a force field for this compound would involve parameterizing the bond lengths, angles, dihedral terms, and non-bonded interactions (van der Waals and electrostatic). This is often done by fitting the force field parameters to reproduce high-level quantum mechanical calculations and experimental data (if available) for small fragments of the molecule. researchgate.net A key challenge for polyoxymethylene systems is accurately modeling the torsional potentials around the C-O bonds to correctly reproduce the gauche and anti conformational preferences. aip.org

Advanced Analytical and Spectroscopic Characterization of Complex Poly Acetal Structures

Comprehensive NMR Spectroscopic Strategies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise atomic connectivity of organic molecules. For a molecule like (((Phenylmethoxy)methoxy)methoxy)methanol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides an unambiguous structural assignment.

A complete assignment of the proton and carbon signals is achieved through a combination of 2D NMR experiments.

¹H and ¹³C NMR: The ¹H NMR spectrum provides initial information on the different proton environments, while the ¹³C NMR spectrum reveals the number of unique carbon atoms. Protons on carbons adjacent to ether oxygens are expected to be deshielded and appear in the 3.4 to 4.5 δ range. libretexts.org The benzylic protons (H-1) and the aromatic protons (H-3, H-4, H-5) are readily identifiable by their characteristic chemical shifts. The methylene protons within the poly-acetal chain (H-7, H-9) and the terminal methylene group (H-10) would likely exhibit distinct signals due to their different chemical environments.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling, revealing which protons are adjacent to one another. For this molecule, COSY would primarily show correlations within the phenyl ring system (e.g., between H-3 and H-4). It would not show correlations between the isolated methylene groups (H-1, H-7, H-9, H-10) as they are separated by oxygen atoms.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. libretexts.orgcolumbia.educolumbia.edu This is the primary method for assigning the chemical shift of each carbon atom based on the assignment of its attached proton(s). For example, the proton signal at ~4.5 ppm would correlate to the benzylic carbon signal, confirming the C-1 position.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range correlations (typically 2-3 bonds) between protons and carbons, which is essential for piecing together the molecular backbone. libretexts.orgcolumbia.educolumbia.edu Key HMBC correlations would include:

A correlation from the benzylic protons (H-1, ~4.5 ppm) to the first acetal (B89532) carbon (C-7, ~95-100 ppm), linking the benzyl (B1604629) group to the poly-acetal chain.

Correlations between protons on one methylene group and the carbon of the next (e.g., H-7 to C-9), confirming the sequence of the acetal chain.

A correlation from the terminal methylene protons (H-10) to the adjacent acetal carbon (C-9), confirming the end of the chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation. In this case, NOESY could show through-space correlations between the benzylic protons (H-1) and the ortho-protons of the phenyl ring (H-3), as well as between adjacent methylene groups in the flexible poly-acetal chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HSQC Correlation | Key HMBC Correlations |

|---|---|---|---|---|---|

| 1 | -CH₂- (Benzyl) | ~4.5 | ~70 | H-1 / C-1 | C-2, C-7 |

| 2 | C (Aromatic Quaternary) | - | ~138 | - | H-1, H-3 |

| 3 | CH (Aromatic ortho) | ~7.3 | ~128 | H-3 / C-3 | C-1, C-5 |

| 4 | CH (Aromatic meta) | ~7.3 | ~129 | H-4 / C-4 | C-2 |

| 5 | CH (Aromatic para) | ~7.3 | ~128 | H-5 / C-5 | C-3 |

| 7 | -O-CH₂-O- | ~4.7 | ~96 | H-7 / C-7 | C-1, C-9 |

| 9 | -O-CH₂-O- | ~4.8 | ~95 | H-9 / C-9 | C-7, C-10 |

| 10 | -CH₂-OH | ~4.9 | ~65 | H-10 / C-10 | C-9 |

In cases of significant signal overlap, which can occur in larger poly-acetal chains, isotopic labeling can be a valuable tool. Synthesizing the molecule with a ¹³C-enriched precursor at a specific position (e.g., ¹³C-labeled paraformaldehyde to label the acetal carbons) would enhance the signals from those carbons in the ¹³C NMR spectrum. Similarly, deuterium (²H) labeling could be used to selectively remove proton signals and simplify the ¹H NMR spectrum, aiding in the assignment of complex multiplets.

High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₁₀H₁₄O₄), the exact mass of the molecular ion [M]⁺ or a protonated/sodiated adduct ([M+H]⁺, [M+Na]⁺) would be determined.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides corroborating structural evidence. acs.org The dissociation of energetically unstable molecular ions reveals characteristic bond cleavages. chemicalbook.com For this molecule, fragmentation is expected to occur at the weakest bonds, primarily the C-O bonds of the ether and acetal linkages.

Key fragmentation pathways would include:

Alpha-cleavage: Cleavage of the C-O bond benzylic to the phenyl ring is highly favorable, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. This is a very common fragmentation pathway for benzyl ethers. researchgate.netmiamioh.edu

Acetal Cleavage: The poly-acetal chain can undergo sequential loss of formaldehyde (CH₂O, 30 Da) units.

Combined Cleavages: A combination of these pathways will lead to a series of fragment ions that can be rationalized to support the proposed structure.

Table 2: Predicted HRMS Fragmentation Data for this compound

| m/z (predicted) | Proposed Fragment Ion | Formula | Fragmentation Pathway |

|---|---|---|---|

| 198.0892 | [M]⁺ | C₁₀H₁₄O₄ | Molecular Ion |

| 167.0708 | [M - CH₂OH]⁺ | C₉H₁₁O₃ | Loss of hydroxymethyl radical |

| 107.0497 | [C₇H₇O]⁺ | C₇H₇O | Benzyloxonium ion |

| 91.0548 | [C₇H₇]⁺ | C₇H₇ | Benzyl cation (tropylium ion) |

| 77.0391 | [C₆H₅]⁺ | C₆H₅ | Phenyl cation |

| 61.0289 | [CH₅O₂]⁺ | CH₅O₂ | Protonated methylenedioxy fragment |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy provides direct information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would be dominated by characteristic absorptions. A strong, broad band in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching vibration of the terminal alcohol group, broadened due to hydrogen bonding. spectroscopyonline.comorgchemboulder.com The region between 3100-3000 cm⁻¹ would show sharp peaks corresponding to aromatic C-H stretching, while the 3000-2850 cm⁻¹ region would contain the aliphatic C-H stretching vibrations. The most diagnostic region for this molecule is the C-O stretching region between 1200 and 1000 cm⁻¹. This area would likely show multiple strong, overlapping bands corresponding to the coupled asymmetric and symmetric stretching modes of the C-O-C linkages in the benzyl ether and the poly-acetal chain. spectroscopyonline.comoup.comspectroscopyonline.com Primary alcohols typically show a prominent C-O stretch between 1075-1000 cm⁻¹. spectroscopyonline.comresearchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique. It would be particularly useful for identifying the aromatic ring vibrations, which typically give strong Raman signals. The symmetric C-O-C stretching modes of the ether backbone, which may be weak in the IR spectrum, often produce stronger signals in the Raman spectrum.

Table 3: Predicted Vibrational Spectroscopy Frequencies for this compound

| Frequency Range (cm⁻¹) | Assignment | Spectroscopy Method | Expected Intensity |

|---|---|---|---|

| 3500-3200 | O-H stretch (alcohol) | FT-IR | Strong, Broad |

| 3100-3000 | C-H stretch (aromatic) | FT-IR, Raman | Medium |

| 3000-2850 | C-H stretch (aliphatic) | FT-IR, Raman | Medium-Strong |

| ~1600, ~1450 | C=C stretch (aromatic ring) | FT-IR, Raman | Medium (IR), Strong (Raman) |

| 1200-1000 | C-O stretch (ether, acetal, alcohol) | FT-IR | Very Strong, Complex |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation (if applicable)

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid. As this compound is predicted to be a high-boiling liquid, obtaining a single crystal suitable for X-ray diffraction would be challenging. Strategies to induce crystallization could include extensive purification, use of a co-crystallizing agent, or derivatization to a solid analogue. If a crystal structure were obtained, it would unequivocally confirm the molecular connectivity and provide valuable insight into the preferred conformation of the flexible poly-acetal chain and the orientation of the benzyl group in the solid state.

Chiroptical Spectroscopy (e.g., VCD, ECD) for Stereochemical Determination (if chiral analogs are studied)

The parent molecule, this compound, is achiral and therefore will not exhibit a signal in Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) spectroscopy. However, these techniques would become essential if a chiral variant of the molecule were synthesized. For instance, if one of the methylene groups in the poly-acetal chain was replaced with a stereogenic center (e.g., -O-CH(CH₃)-O-), the resulting enantiomers would be optically active. VCD and ECD could then be used to determine the absolute configuration of the chiral center by comparing the experimental spectra to those predicted by quantum chemical calculations for the R and S enantiomers.

Potential Roles in Complex Total Synthesis and Material Science Precursors

Utility as a Designer Protecting Group Scaffold in Synthetic Strategies

Protecting groups are fundamental to modern organic synthesis, enabling the selective masking and demasking of reactive functional groups. Acetals are well-established as robust protecting groups for carbonyls and alcohols, stable under basic and nucleophilic conditions but readily cleaved under acidic conditions. chemistrysteps.comlibretexts.org The benzyloxy group is also a widely used protecting group for alcohols, typically removed by hydrogenolysis. organic-chemistry.org

(((Phenylmethoxy)methoxy)methoxy)methanol can be envisioned as a precursor to a novel class of protecting groups. The terminal hydroxyl group can be converted into a suitable leaving group, allowing for the attachment of the entire (phenylmethoxy)methoxy)methoxy)methyl moiety to an alcohol. This would form a "BOMMOM" (benzyloxymethoxymethoxymethyl) ether. The key advantage of such a protecting group lies in its potential for staged deprotection. The poly-acetal linkage offers multiple sites for selective cleavage under carefully controlled acidic conditions, potentially allowing for hierarchical deprotection strategies in the synthesis of polyhydroxylated compounds. The terminal benzyl (B1604629) group provides an orthogonal deprotection pathway via hydrogenolysis, further enhancing its synthetic utility.

Table 1: Comparison of Acetal-Based Protecting Groups

| Protecting Group | Structure | Typical Cleavage Conditions | Orthogonality |

| Methoxymethyl (MOM) | -CH₂OCH₃ | Acidic (e.g., HCl, TFA) | Limited |

| Benzyloxymethyl (BOM) | -CH₂OCH₂Ph | Hydrogenolysis (e.g., H₂, Pd/C), Strong Acid | High |

| 2-(Trimethylsilyl)ethoxymethyl (SEM) | -CH₂OCH₂CH₂Si(CH₃)₃ | Fluoride (B91410) source (e.g., TBAF), Lewis Acids | High |

| Hypothetical BOMMOM | -CH₂(OCH₂)₂OCH₂Ph | Graded Acidolysis, Hydrogenolysis | Potentially High |

Integration of Poly-Acetal Moieties into Complex Natural Product Synthesis (e.g., Oligosaccharides, Macrolides)

The synthesis of complex natural products like oligosaccharides and macrolides often requires intricate strategies for the management of multiple stereocenters and functional groups. nih.govnih.gov Acetal (B89532) groups are frequently employed in carbohydrate chemistry to protect diols, influencing the stereochemical outcome of glycosylation reactions. numberanalytics.com

The poly-acetal chain of this compound could serve as a unique building block in the assembly of complex molecules. In oligosaccharide synthesis, it could function as a flexible linker or a non-carbohydrate spacer, connecting different sugar units. acs.org Its incorporation could modulate the physical properties, such as solubility and conformational flexibility, of the resulting glycoconjugate.

In macrolide synthesis, where the stereoselective construction of long carbon chains with multiple oxygenated centers is a central challenge, fragments derived from this compound could be incorporated. The poly-oxymethylene unit could be a component of the macrolactone backbone, influencing its conformation and, consequently, its biological activity. The ability to control the length of the poly-acetal chain by using homologues of this compound would provide a modular approach to the synthesis of diverse macrolide analogues.

Exploration of this compound as a Building Block for Supramolecular Assemblies

Supramolecular chemistry involves the study of non-covalent interactions to construct large, well-ordered structures. elsevierpure.com Host-guest interactions are a cornerstone of this field, where a host molecule can encapsulate a guest molecule with high specificity.

The poly-acetal moiety of this compound presents an interesting motif for the design of novel supramolecular hosts. The repeating ether linkages can participate in hydrogen bonding and dipole-dipole interactions. By functionalizing the terminal hydroxyl group with other recognition motifs, it is possible to create amphiphilic molecules capable of self-assembly into micelles, vesicles, or liquid crystals. The benzyloxy group provides a hydrophobic domain, while the poly-acetal chain offers a more polar, flexible segment. Such assemblies could find applications in drug delivery, where the acetal linkages could be designed to be cleavable under the acidic conditions of specific cellular compartments, triggering the release of an encapsulated cargo. nih.gov

Precursor Applications in the Synthesis of Advanced Polymers and Dendrimers

Polymers and dendrimers with precisely controlled architectures are at the forefront of materials science. Dendrimers, in particular, are highly branched, monodisperse macromolecules with a defined core, interior branching, and a functionalized surface. nih.govyoutube.com

This compound is a potential AB-type monomer for the synthesis of novel polymers and dendrimers. The hydroxyl group (A) could be reacted with a functionalized version of the benzyl ether (B), or vice versa, in a stepwise fashion to build up dendritic structures or linear polymers. The synthesis of dendrimers can be achieved through divergent or convergent approaches. nih.govyoutube.com The poly-acetal backbone would impart flexibility and potential degradability to the resulting materials.

For instance, a divergent synthesis could start from a multifunctional core, with successive generations being built by reacting the terminal hydroxyl groups with a derivative of this compound. The resulting dendrimers would possess a poly-acetal interior and a periphery of benzyloxy groups, which could be further functionalized. Such acetal-containing dendrimers could be designed to be acid-degradable, making them suitable for applications as controlled-release systems or transient scaffolds in tissue engineering. nih.gov

Table 2: Potential Polymer Architectures from this compound

| Polymer Type | Synthetic Strategy | Potential Properties |

| Linear Polymer | Step-growth polymerization of an AB monomer derived from the title compound. | Flexible, potentially biodegradable, functionalizable end-groups. |

| Dendrimer | Divergent or convergent synthesis using the title compound as a building block. | Monodisperse, defined architecture, degradable core/branches. |

| Star Polymer | Initiation from a multifunctional core followed by polymerization. | High functional group density at the periphery, unique rheological properties. |

Conceptual Framework for Stereochemical Control through Acetal-Based Chirality Transfer

The transfer of chirality from a stereogenic center to a prochiral center is a powerful strategy in asymmetric synthesis. Chiral acetals have been shown to be effective in controlling the stereochemical outcome of various reactions. acs.orgacs.org

If a chiral version of this compound were synthesized, for example, by using a chiral alcohol in its preparation, the resulting chiral poly-acetal could serve as a chiral auxiliary. The stereocenters within the acetal backbone could influence the facial selectivity of reactions at a remote site in the molecule. This concept, known as remote stereochemical control, can be transmitted through conformational biases. acs.org

The flexible poly-acetal chain could adopt a preferred conformation in the presence of a chiral element, creating a chiral environment that directs the approach of a reagent to a prochiral functional group. This could be particularly useful in reactions such as asymmetric reductions, additions to carbonyls, or cyclization reactions where the transition state geometry dictates the stereochemical outcome. The development of such chiral poly-acetal auxiliaries would represent a novel approach to asymmetric catalysis and synthesis.

Future Directions and Emerging Research Avenues in Poly Oxygenated Chemistry

Development of AI-Driven Retrosynthesis for Complex Poly-Ether Targets

Retrosynthesis, the process of deconstructing a target molecule to identify potential starting materials, is a cornerstone of organic chemistry. discoveracs.orgarxiv.org For complex poly-oxygenated molecules like (((Phenylmethoxy)methoxy)methoxy)methanol, this process can be exceptionally challenging due to the numerous potential disconnection points and the need for sophisticated protecting group strategies. Artificial intelligence (AI) is rapidly emerging as a transformative tool to navigate this complexity. arxiv.org

Table 1: Comparison of Retrosynthesis Approaches

| Approach | Mechanism | Advantages | Challenges | Relevance to Poly-Ethers |

|---|---|---|---|---|

| Manual Expert-Driven | Relies on chemist's intuition and knowledge of published literature. | High degree of chemical intuition and creativity. | Time-consuming; limited by individual experience and known reactions. discoveracs.orgarxiv.org | Challenging for novel or highly complex structures. |

| Rule-Based AI (e.g., Synthia™) | Uses a database of hand-coded, generalized reaction rules. discoveracs.org | Can find pathways independent of published literature; systematic. discoveracs.org | Requires extensive expert effort to create and maintain the rule base. | Systematically explores disconnections of ether and acetal (B89532) bonds. |

| Machine Learning AI (Data-Driven) | Trained on large reaction databases (e.g., Reaxys) to predict retrosynthetic steps. nih.gov | Can identify novel patterns and reactions; continuously improves with more data. nih.gov | Performance is dependent on the quality and breadth of training data; may propose chemically invalid steps. | Can suggest innovative methods for assembling polyoxymethylene chains. |

Integration of Flow Chemistry Techniques for Efficient Synthesis of Labile Compounds

Many poly-oxygenated compounds, particularly those containing multiple acetal groups like this compound, are labile and can be sensitive to reaction conditions. Traditional batch synthesis methods often suffer from poor heat and mass transfer, leading to side reactions, low yields, and difficulty in scaling up. rsc.orgyoutube.com Flow chemistry, where reactions are performed in continuous streams within narrow tubes or channels, offers a powerful solution to these problems. nih.gov

The high surface-area-to-volume ratio in flow reactors provides superior control over temperature and mixing, enabling precise management of reaction parameters. youtube.comnih.gov This enhanced control is particularly advantageous for the synthesis of acetals and other sensitive intermediates, often leading to higher yields and purities compared to batch processes. rsc.orgnumberanalytics.com Furthermore, flow systems can operate at temperatures and pressures exceeding the solvent's boiling point, accelerating reactions that would otherwise be slow. nih.gov The synthesis of butane-2,3-diacetal protected tartrates, for example, was scaled up to produce 40 grams of pure product in just 10 hours using a flow process, a significant improvement over batch methods. rsc.org

This technology is ideally suited for the multi-step synthesis of complex molecules, where the output of one reactor can be fed directly into the next without intermediate purification steps. acs.org The application of flow chemistry to the synthesis of poly-acetal ethers would allow for the controlled, sequential addition of oxymethylene units, minimizing degradation and facilitating a more efficient and scalable production of compounds like this compound. researchgate.netrsc.org

Bio-Inspired Synthesis of Highly Functionalized Ethers

Nature provides a vast blueprint for the synthesis of complex molecules. Bio-inspired synthesis, particularly the use of enzymes, is an emerging field that promises to deliver highly functionalized ethers and poly-acetals with unparalleled selectivity and under mild, environmentally friendly conditions. nih.gov Enzymes like lipases have demonstrated remarkable efficacy in catalyzing polymerization reactions. acs.orgmdpi.com

For instance, Candida antarctica lipase (B570770) B (CALB) is a versatile enzyme used for esterification and transesterification reactions to produce polyesters. nih.govacs.org Research has shown its utility in the polycondensation of diols and diacids to form complex polymers. acs.org This enzymatic approach could be adapted for the synthesis of poly-ether structures. By selecting appropriate enzymes and bio-based starting materials, it may be possible to construct polyoxymethylene chains with a high degree of control over length and functionality.

While the direct enzymatic synthesis of this compound has not been reported, the principles of enzymatic polymerization are highly relevant. nih.gov This route offers the potential to create novel poly-acetal structures that are inaccessible through traditional chemical methods, leveraging the inherent selectivity of biocatalysts to avoid complex protection and deprotection steps. nih.gov The development of new enzymes, perhaps through computational design, could further expand the scope of this green chemistry approach.

Advanced Characterization Techniques for Dynamic Conformational Studies

The physical and chemical properties of poly-oxygenated molecules are intrinsically linked to their three-dimensional structure and conformational dynamics. This compound, with its flexible chain of ether linkages, can adopt numerous conformations in solution. Understanding this dynamic behavior is crucial for designing materials with specific properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for conformational analysis in solution. auremn.org.brnih.gov By measuring parameters like nuclear Overhauser effects (NOEs) and spin-spin coupling constants, researchers can determine the relative populations of different conformers. nih.govmdpi.com For flexible molecules, these measurements provide an averaged picture of the conformational landscape. auremn.org.br Low-temperature NMR experiments can "freeze out" individual conformers, allowing for their direct observation and characterization. nih.govresearchgate.net

These experimental techniques are increasingly paired with quantum mechanical calculations. auremn.org.brnih.gov Theoretical models are used to calculate the energies of different possible conformations, and the results are compared with experimental NMR data to build a comprehensive model of the molecule's behavior in solution. auremn.org.br Applying these combined techniques to poly-ethers will provide critical insights into how factors like solvent polarity and substitution patterns influence their shape and, consequently, their function. auremn.org.brnih.gov

Computational Design of Novel Poly-Acetal Systems with Tunable Properties

The ability to predict and control the properties of materials at the molecular level is a major goal of modern chemistry. Polyoxymethylene ethers (POMEs), a class of poly-acetals, are of interest as potential fuel additives due to their ability to reduce soot emissions. tum.denrel.gov The properties of these molecules, such as energy density and water solubility, are highly dependent on their structure, including the length of the oxymethylene chain and the nature of the end-capping groups. osti.govenergy.gov

Computational chemistry provides a powerful platform for the in silico design of novel poly-acetal systems with tailored properties. nrel.gov Using structure-activity relationship models, researchers can screen large virtual libraries of POME structures to identify candidates with optimal characteristics before undertaking costly and time-consuming laboratory synthesis. nrel.gov For example, a computational study evaluated 67 different POME structures to identify nine new candidates with high soot-reduction potential and compatibility with existing fuel infrastructure. nrel.gov

This design-led approach could be applied to create new functional materials based on the this compound scaffold. By computationally modifying the end groups or the chain length, it would be possible to tune properties like solubility, thermal stability, and affinity for other molecules. rsc.org This synergy between computational design and experimental validation will accelerate the discovery of advanced poly-acetal systems for a wide range of applications, from specialty polymers to biocompatible materials. wikipedia.orgxometry.compolymershapes.com

Data Tables

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | phenylmethoxymethoxymethoxymethanol | nih.gov |

| CAS Number | 35445-71-7 | nih.govalfa-chemistry.com |

| Molecular Formula | C₁₀H₁₄O₄ | nih.govalfa-chemistry.com |

| Molecular Weight | 198.22 g/mol | nih.gov |

| Density | 1.153 g/cm³ | alfa-chemistry.com |

| Boiling Point (at 760 mmHg) | 230.1 °C | alfa-chemistry.com |

| Flash Point | 93 °C | alfa-chemistry.com |

| XLogP3 | 0.9 | nih.gov |

Q & A

Q. What are the recommended synthetic routes for (((Phenylmethoxy)methoxy)methoxy)methanol, and how can intermediates be characterized?

Synthesis typically involves sequential etherification steps. For example, a multi-step approach starting with phenylmethanol derivatives and employing reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents to facilitate ether bond formation . Intermediate characterization requires nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and infrared (IR) spectroscopy to track functional groups (e.g., –OH, ether linkages) .

Q. How can the stability of this compound be evaluated under varying experimental conditions?

Stability studies should include:

- Thermal analysis : Thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Solvent compatibility : Test solubility and degradation in polar vs. non-polar solvents (e.g., methanol, DMSO, hexane) using HPLC or GC-MS to monitor byproducts .

- pH sensitivity : Expose the compound to acidic/basic conditions and analyze structural integrity via NMR .

Q. What spectroscopic techniques are most effective for identifying methoxy group interactions in this compound?

- IR spectroscopy : Detect symmetric/asymmetric C–O–C stretches (1050–1150 cm⁻¹) and methoxy C–H stretches (~2850–2980 cm⁻¹) .

- DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) : Resolve low-frequency methoxy vibrations (e.g., 2980 cm⁻¹ for surface-bound species) .

- X-ray photoelectron spectroscopy (XPS) : Confirm methoxy oxygen bonding states (e.g., binding energy shifts for O 1s electrons) .

Advanced Research Questions

Q. How do methoxy groups in this compound influence catalytic activity in methane-to-methanol conversion?

Methoxy groups act as intermediates in catalytic cycles. For example, metal–methoxy complexes facilitate methane activation via a "self-correcting" mechanism, where methoxy species stabilize transition states and prevent over-oxidation of methanol . Experimental validation involves in situ XPS to monitor methoxy formation and kinetic studies to compare turnover frequencies with/without methoxy-containing catalysts .

Q. What computational methods are used to model reaction pathways involving this compound in zeolite catalysts?

- Density Functional Theory (DFT) : Simulate adsorption energies of methoxy intermediates on Brønsted acid sites in H-ZSM-5 .

- Ab initio molecular dynamics (AIMD) : Track methoxy migration in porous frameworks under reaction conditions . Key findings include the role of methoxy methyl cations as intermediates in methanol-to-olefins (MTO) catalysis .

Q. How does the formation of surface methoxy species impact catalyst defect dynamics?

Methoxy groups on MoS₂ or zeolites induce sulfur vacancies or line defects, as shown by scanning tunneling microscopy (STM) and photoluminescence quenching . For example, methoxy adsorption on MoS₂ reduces resonant luminescence intensity by ~60%, correlating with structural deformation . These defects alter active site accessibility, requiring operando spectroscopy (e.g., XAS) to map defect evolution during catalysis .

Q. What experimental strategies resolve contradictions in methoxy intermediate detection across studies?

- In situ/operando techniques : Use time-resolved DRIFTS or MAS NMR to capture transient methoxy species .

- Isotopic labeling : Replace ¹²C with ¹³C in methanol reactants to distinguish methoxy signals from background noise .

- Cross-validation : Compare data from complementary methods (e.g., STM for spatial resolution and QENS for mobility analysis) .

Q. How can the role of methoxy groups in CO₂ hydrogenation be mechanistically probed?

Methanol intermediates derived from methoxy groups are critical in CO₂-to-hydrocarbon pathways. Key steps include:

- Formate-methoxy interconversion : Track via in situ FTIR during H₂ exposure .

- Kinetic isotope effects (KIE) : Replace H₂ with D₂ to identify rate-determining steps (e.g., methoxy hydrogenation) .

- Transient response experiments : Pulse CO₂ over pre-adsorbed methoxy species to quantify reactivity .

Data Contradictions and Resolution

Q. Why do some studies report methoxy radicals as stable intermediates, while others observe rapid decomposition?

Stability depends on the microenvironment:

- Gas-phase vs. surface-bound : Methoxy radicals persist in gas-phase reactions (e.g., space chemistry) but decompose on catalytic surfaces due to strong adsorption .

- Support effects : Zeolite confinement stabilizes methoxy species via steric hindrance, whereas metal oxides promote oxidation . Contradictions arise from differing experimental conditions (e.g., temperature, pressure), necessitating meta-analyses of reaction parameters .

Q. How do discrepancies in methoxy vibrational band assignments affect mechanistic interpretations?

Overlapping IR bands (e.g., hydrogen-bonded methanol vs. methoxy species) can lead to misassignment. Resolution strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.